Cas no 146726-17-2 (Hydroxy-Bifenthrin)

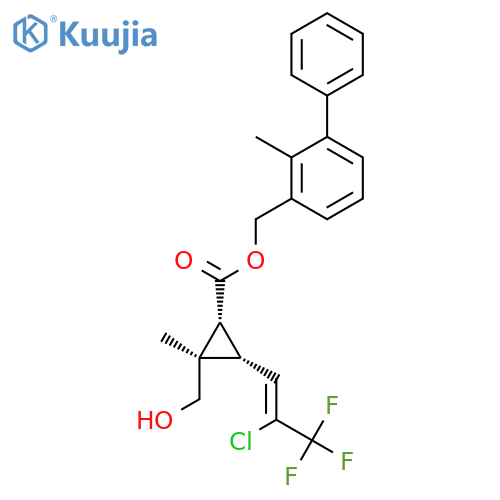

Hydroxy-Bifenthrin structure

商品名:Hydroxy-Bifenthrin

CAS番号:146726-17-2

MF:C23H22ClF3O3

メガワット:438.867196559906

CID:1063127

Hydroxy-Bifenthrin 化学的及び物理的性質

名前と識別子

-

- Hydroxy-Bifenthrin

- KJKKJIJMVYASMB-CZEKFNPTSA-N

- CID 125282899

- Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,2R,3R)-rel-

-

- インチ: 1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1

- InChIKey: KJKKJIJMVYASMB-PDTAEHFDSA-N

- ほほえんだ: Cl/C(/C(F)(F)F)=C\[C@H]1[C@@H](C(=O)OCC2C=CC=C(C3C=CC=CC=3)C=2C)[C@]1(C)CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 644

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 密度みつど: 1.315±0.06 g/cm3(Predicted)

- ふってん: 494.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 15.10±0.10(Predicted)

Hydroxy-Bifenthrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-490476-2.5 mg |

Hydroxy-Bifenthrin, |

146726-17-2 | 2.5 mg |

¥3,234.00 | 2023-07-11 | ||

| TRC | H829985-100mg |

Hydroxy-Bifenthrin |

146726-17-2 | 100mg |

$ 11200.00 | 2023-09-07 | ||

| TRC | H829985-25mg |

Hydroxy-Bifenthrin |

146726-17-2 | 25mg |

$1918.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-491483-1mg |

Hydroxy-Bifenthrin-d5, |

146726-17-2 | 1mg |

¥3685.00 | 2023-09-05 | ||

| TRC | H829985-2.5mg |

Hydroxy-Bifenthrin |

146726-17-2 | 2.5mg |

$253.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-491483-1 mg |

Hydroxy-Bifenthrin-d5, |

146726-17-2 | 1mg |

¥3,685.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490476-2.5mg |

Hydroxy-Bifenthrin, |

146726-17-2 | 2.5mg |

¥3234.00 | 2023-09-05 |

Hydroxy-Bifenthrin 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

146726-17-2 (Hydroxy-Bifenthrin) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量